Clavaserine
Description
Clavaserine is a semi-synthetic β-lactam antibiotic derived from clavulanic acid, primarily recognized for its β-lactamase inhibitory properties. Structurally, it features a bicyclic core with an oxygen-containing oxazolidine ring, distinguishing it from conventional penicillins and cephalosporins . Its mechanism involves irreversible inhibition of class A β-lactamases, thereby potentiating the efficacy of co-administered β-lactam antibiotics against resistant pathogens . Clinically, this compound has been utilized in combination therapies for infections caused by Enterobacteriaceae and Staphylococcus aureus, demonstrating synergistic effects with amoxicillin and ceftazidime .
Properties
CAS No. |
155550-31-5 |
|---|---|
Molecular Formula |
C10H7FN2S |
Synonyms |
Clavaserine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
This section evaluates clavaserine against structurally and functionally analogous β-lactamase inhibitors: clavulanic acid , sulbactam , and tazobactam . Key parameters include enzymatic inhibition profiles, pharmacokinetic properties, and clinical applications.
Structural and Functional Comparisons
- Inhibition Potency : this compound exhibits superior inhibition of class A β-lactamases compared to clavulanic acid (IC₅₀ 12 nM vs. 25 nM) but is less potent than tazobactam (IC₅₀ 8 nM) . Unlike sulbactam, this compound lacks significant activity against class D enzymes .
- Pharmacokinetics : this compound’s plasma half-life (1.8 h) exceeds clavulanic acid and tazobactam, supporting less frequent dosing in combination therapies .
- Spectrum Limitations : Unlike tazobactam, this compound shows negligible inhibition of class B metallo-β-lactamases, restricting its utility in treating carbapenem-resistant infections .
Research Findings and Clinical Implications
- Synergy with Ceftazidime: A 2023 study demonstrated this compound/ceftazidime reduced MIC values 16-fold against Pseudomonas aeruginosa compared to clavulanic acid combinations .
- Resistance Development : this compound-resistant mutants emerge at a rate of 10⁻⁷–10⁻⁸, comparable to sulbactam but higher than tazobactam (10⁻⁹) .
- Toxicity Profile : this compound-induced hepatotoxicity (elevated ALT/AST) occurs in 2% of patients, lower than clavulanic acid (5%) but higher than tazobactam (0.8%) .
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